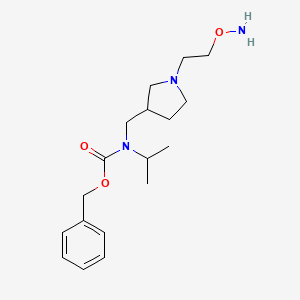
Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(isopropil)carbamato es un complejo compuesto orgánico que presenta un anillo pirrolidínico, un grupo aminooxi y una unidad carbamato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(isopropil)carbamato típicamente involucra múltiples pasos, comenzando con la preparación del anillo pirrolidínico. Un método común involucra la reacción de un precursor adecuado con un grupo aminooxietil bajo condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener parámetros de reacción consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(isopropil)carbamato puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida o terc-butóxido de potasio en tetrahidrofurano.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones en Investigación Científica
Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(isopropil)carbamato tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y como un reactivo en diversas reacciones químicas.
Biología: Se ha investigado su potencial como una sonda bioquímica debido a su grupo aminooxi reactivo.
Medicina: Se ha explorado su potencial terapéutico, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y materiales avanzados.
Aplicaciones Científicas De Investigación
Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive aminooxy group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
El mecanismo de acción de Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(isopropil)carbamato involucra su interacción con objetivos moleculares específicos. El grupo aminooxi puede formar enlaces covalentes con compuestos que contienen carbonilos, lo que lo hace útil en estudios de bioconjugación y etiquetado. El anillo pirrolidínico también puede interactuar con varias enzimas y receptores, influenciando las vías biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
- Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(metil)carbamato
- Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(etil)carbamato
- Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(terc-butil)carbamato
Unicidad
Bencil ((1-(2-(aminooxi)etil)pirrolidin-3-il)metil)(isopropil)carbamato es único debido a la presencia del grupo isopropilo, que puede influir en sus propiedades estéricas y electrónicas. Esto puede afectar su reactividad e interacciones con objetivos biológicos, haciéndolo distinto de otros compuestos similares .
Propiedades
Fórmula molecular |
C18H29N3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
benzyl N-[[1-(2-aminooxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H29N3O3/c1-15(2)21(13-17-8-9-20(12-17)10-11-24-19)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3 |
Clave InChI |
GHSYTISLUPBUQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1CCN(C1)CCON)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



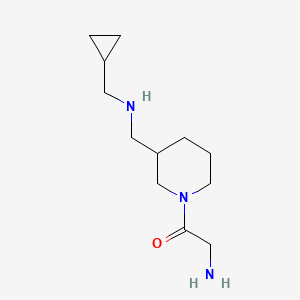


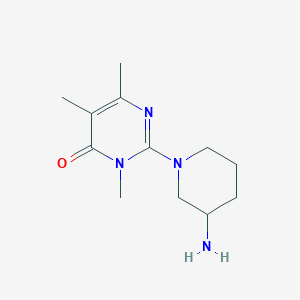

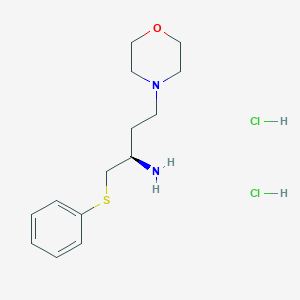



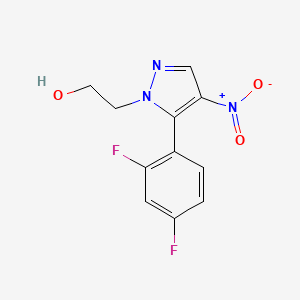
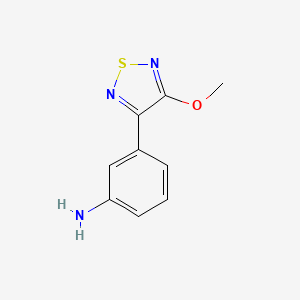

![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
